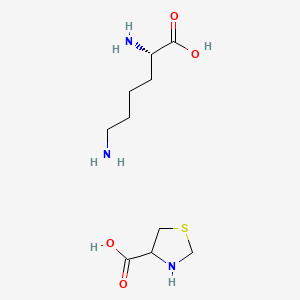

Lysine thiazolidine carboxylate

Description

Origin and Formation within Biological and Synthetic Paradigms

Lysine (B10760008) thiazolidine (B150603) carboxylate is a compound that can be understood from both synthetic and biological-interaction perspectives.

Synthetic Formation: From a chemical synthesis standpoint, lysine thiazolidine carboxylate is formed through a straightforward acid-base reaction. It is a salt created when L-lysine, an essential amino acid with two amino groups, reacts with 4-thiazolidinecarboxylic acid (also known as timonacic). ontosight.ainih.gov The salt linkage typically forms between one of the amino groups of L-lysine and the carboxylic acid group of the thiazolidine ring structure. ontosight.ai This process creates a stable compound that combines the properties of its two constituent molecules.

While specific industrial synthesis processes for this compound are proprietary, the formation of related thiazolidine structures is well-documented in chemical literature. For instance, thiazolidine rings can be formed by the reaction of a compound containing a thiol group (like cysteine) with an aldehyde or ketone. In the context of lysine, while not a direct formation of this compound, certain reactions involving N-terminal amino acids like cysteine can lead to the formation of a thiazolidine ring. nih.gov

Biological Context: In biological systems, the components of this compound have distinct origins. L-lysine is an essential amino acid, meaning it must be obtained through diet in humans, and is synthesized from aspartate in plants and bacteria. nih.gov Thiazolidine-4-carboxylic acid can be considered a derivative of the amino acid cysteine. The formation of thiazolidine rings in a biological context can occur, for example, in post-translational modifications of proteins, although the direct endogenous formation of this compound as a standalone molecule is not a major metabolic pathway. nih.gov

Relevance of Lysine-Thiazolidine Architectures in Chemical Biology

The lysine-thiazolidine architecture is significant in chemical biology due to the unique properties conferred by combining a versatile amino acid with a thiazolidine ring. Lysine itself is a frequent target for chemical modification in proteins due to its nucleophilic amino group and common presence on protein surfaces. nih.govnih.gov These modifications are central to creating bioconjugates for therapeutic and diagnostic purposes. nih.gov

The thiazolidine portion of the molecule introduces specific chemical characteristics. Thiazolidine rings are known for their relative stability and can act as prodrugs or carriers for other molecules. The presence of a sulfur atom in the heterocyclic ring can influence the molecule's reactivity and potential for antioxidant activity. Research into the pharmacological properties of this compound has explored its potential to reduce oxidative stress in biological systems. ontosight.ai

The combination of lysine's biological importance with the chemical properties of the thiazolidine structure makes this architecture a subject of interest for developing new bioactive molecules. The ability to modify lysine selectively is crucial for producing homogeneous bioconjugates, which is important for the stability and safety of potential therapeutic agents. nih.gov

Interdisciplinary Significance in Biomedical Sciences

The unique properties of this compound have led to its application and investigation across several biomedical disciplines.

Dermatology and Cosmetics: A primary application of this compound is in the cosmetics industry. ontosight.ainih.gov It is used in skincare formulations for its moisturizing and skin-conditioning properties. ontosight.aiepa.gov The compound is valued for its potential to enhance skin hydration. The presence of the lysine component, a building block for proteins like collagen, and the thiazolidine structure contribute to its protective effects on the skin. ontosight.ai

Nutritional Science: Given that lysine is an essential amino acid vital for human health, this compound has been considered for applications in nutritional supplements. ontosight.ai The salt formation may enhance the bioavailability and stability of lysine. Lysine itself is crucial for various physiological processes, including protein synthesis, calcium absorption, and the production of carnitine, which is involved in fatty acid metabolism.

Pharmacological Research: The compound is an area of active research for its potential pharmacological effects. Its antioxidant activity is a key area of investigation, which could be beneficial in mitigating conditions associated with oxidative stress. ontosight.ai The study of lysine metabolism and its catabolites is an important area of medical research, particularly in relation to certain genetic disorders. nih.gov While not directly a therapeutic, the study of lysine derivatives like this compound contributes to a broader understanding of amino acid metabolism and the development of potential new therapeutic strategies. nih.gov

Data Tables

Table 1: Research Findings on this compound

| Area of Research/Application | Key Findings and Observations | Supporting References |

|---|---|---|

| Cosmetics | Used as a skin-conditioning and moisturizing agent in various skincare products. | ontosight.ainih.govepa.gov |

| Pharmacology | Investigated for potential antioxidant activity, which may help reduce oxidative stress. | ontosight.ai |

| Nutritional Supplements | Considered for use due to its link to the essential amino acid L-lysine. | ontosight.ai |

| Chemical Biology | The lysine component is a key target for bioconjugation to create functional molecules. | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name | CAS Number | PubChem CID | Molecular Formula |

|---|---|---|---|

| This compound | 57762-37-5 | 71587189 | C10H21N3O4S |

| L-Lysine | 56-87-1 | 5962 | C6H14N2O2 |

| 4-Thiazolidinecarboxylic acid (Timonacic) | 444-27-9 | 9934 | C4H7NO2S |

| Cysteine | 52-90-4 | 5862 | C3H7NO2S |

Structure

2D Structure

Properties

CAS No. |

57762-37-5 |

|---|---|

Molecular Formula |

C10H21N3O4S |

Molecular Weight |

279.355 |

IUPAC Name |

4-Thiazolidinecarboxylic acid, compd. with l-lysine (1:1) |

InChI |

InChI=1S/C6H14N2O2.C4H7NO2S/c7-4-2-1-3-5(8)6(9)10;6-4(7)3-1-8-2-5-3/h5H,1-4,7-8H2,(H,9,10);3,5H,1-2H2,(H,6,7)/t5-;/m0./s1 |

InChI Key |

QWFJCFXFOAIKGS-JEDNCBNOSA-N |

SMILES |

O=C(C1NCSC1)O.N[C@@H](CCCCN)C(O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysine thiazolidine carboxylate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Lysine Thiazolidine Carboxylate and Analogues

Core Thiazolidine (B150603) Ring Synthesis

The formation of the thiazolidine ring is a fundamental step in the synthesis of lysine (B10760008) thiazolidine carboxylate and related compounds. This heterocyclic system is typically constructed from the reaction of a 1,2-aminothiol with a carbonyl compound.

Condensation Reactions of 1,2-Aminothiols and Carbonyl Compounds

The most common method for synthesizing the thiazolidine ring is the condensation reaction between a 1,2-aminothiol, such as L-cysteine, and a carbonyl compound (an aldehyde or a ketone). rsc.orgacs.org This reaction proceeds through the formation of a hemimercaptal intermediate, which then undergoes cyclization via dehydration to form the stable thiazolidine ring. acs.org The reaction mechanism involves the nucleophilic attack of the thiol group on the carbonyl carbon, followed by the attack of the amino group on the same carbon to close the ring.

The choice of carbonyl compound can influence the substitution pattern at the C-2 position of the thiazolidine ring. For instance, the reaction of L-cysteine with formaldehyde (B43269) yields (R)-thiazolidine-4-carboxylic acid. rsc.org The reaction is often carried out in a suitable solvent, such as water or ethanol, and can be performed under mild conditions. acs.orgtandfonline.com

Table 1: Examples of Thiazolidine Synthesis from L-Cysteine and Carbonyl Compounds

| Carbonyl Compound | Resulting 2-Substituted Thiazolidine-4-carboxylic Acid | Yield (%) | Reference |

| Formaldehyde | (2R,4R)-thiazolidine-4-carboxylic acid | 90 | rsc.org |

| 4-Hydroxybenzaldehyde | (P1-P10 precursors) | Not specified | tandfonline.com |

| Various Aldehydes | Thirteen new 2-substituted-thiazolidine-4-carboxylic acids | 90-99 | acs.org |

Stereoselective Synthetic Approaches to Thiazolidine Carboxylic Acid Derivatives

When using a chiral aminothiol (B82208) like L-cysteine, the condensation with an aldehyde can generate a new chiral center at the C-2 position, leading to the formation of diastereomers. tandfonline.com Controlling the stereoselectivity of this reaction is crucial for obtaining enantiomerically pure thiazolidine derivatives.

Several strategies have been developed to achieve stereoselective synthesis. One approach involves the use of specific reaction conditions that favor the formation of one diastereomer over the other. For example, the reaction of L-cysteine with certain aldehydes can lead to the formation of (2R,4R)-thiazolidine-4-carboxylic acids in good yields. rsc.org The stereochemistry of the final product is influenced by the nature of the substituent on the carbonyl compound and the reaction conditions. In some cases, epimerization at the C-2 position has been observed. rsc.org

More advanced methods for stereoselective synthesis include the use of chiral auxiliaries or catalysts. These approaches aim to direct the attack of the nucleophiles in a specific orientation, thus controlling the stereochemical outcome of the reaction.

Formation of Lysine Thiazolidine Carboxylate via Salt Formation

This compound is an ionic compound formed through the reaction of L-lysine, a basic amino acid, and thiazolidine-4-carboxylic acid, an acidic compound. nih.gov This salt formation is a straightforward acid-base reaction. The IUPAC name for this compound is (2S)-2,6-diaminohexanoic acid;1,3-thiazolidine-4-carboxylic acid. nih.gov

The synthesis involves dissolving equimolar amounts of L-lysine and thiazolidine-4-carboxylic acid in a suitable solvent, typically water. The subsequent removal of the solvent yields the this compound salt. The formation of the salt is driven by the proton transfer from the carboxylic acid group of thiazolidine-4-carboxylic acid to one of the amino groups of L-lysine.

Advanced Derivatization Techniques for Functional Modulation

The functional versatility of thiazolidine-4-carboxylic acid allows for its modification at both the nitrogen and the carboxylic acid moieties, as well as its incorporation into larger molecular frameworks like peptides.

N-Substitution and Carboxylic Acid Functionalization

The secondary amine within the thiazolidine ring can be a site for various chemical modifications, known as N-substitution. For instance, the nitrogen can be acylated or alkylated to introduce new functional groups. One common N-substitution is the introduction of a tert-Butoxycarbonyl (Boc) protecting group, which is often done to prevent unwanted reactions during subsequent synthetic steps. rsc.org

The carboxylic acid group of thiazolidine-4-carboxylic acid can also be readily functionalized. It can be converted to esters, amides, or other carboxylic acid derivatives using standard organic synthesis techniques. tandfonline.comlibretexts.org For example, ester derivatives of thiazolidine-4-carboxylic acid have been synthesized by reacting the corresponding ester precursors with L-cysteine hydrochloride hydrate. tandfonline.com

Table 2: Examples of Derivatization of Thiazolidine-4-Carboxylic Acid

| Derivatization Type | Reagents and Conditions | Product Type | Reference |

| N-Boc Protection | Boc-anhydride, pyridine | (2R,4R)-3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic acid | rsc.org |

| Esterification | Substituted benzoic acids, triethylamine, DMF | Ester derivatives of thiazolidine-4-carboxylic acid | tandfonline.com |

| Amide Formation | Amine, coupling agents | Amide derivatives of thiazolidine-4-carboxylic acid | libretexts.org |

Incorporation of Thiazolidine-4-Carboxylic Acid into Peptidic Constructs

Thiazolidine-4-carboxylic acid can be incorporated into peptide chains, where it can serve as a unique building block that can influence the peptide's conformation and biological activity. nih.gov Evidence suggests that L-thiazolidine-4-carboxylate can be incorporated into actinomycins by Streptomyces antibioticus. nih.gov

In chemical peptide synthesis, thiazolidine-4-carboxylic acid can be used in native chemical ligation. For example, it has been used in the synthesis of hydrophobic peptide-α-thioester building blocks for the total chemical synthesis of integral membrane proteins. nih.gov The thiazolidine moiety can be a stable component of the final peptide or can be part of a leaving group in certain ligation strategies. nih.gov The incorporation of this non-standard amino acid can introduce conformational constraints and alter the physicochemical properties of the resulting peptide.

Green Chemistry Principles in Thiazolidine Synthesis

The application of green chemistry principles to the synthesis of thiazolidine derivatives, including the precursors to this compound, aims to reduce the environmental impact of chemical processes. These principles focus on the use of less hazardous materials, safer solvents, and energy-efficient methods.

One of the primary green approaches in thiazolidine synthesis is the use of environmentally benign solvents. For instance, polyethylene (B3416737) glycol (PEG-400) has been utilized as a recyclable solvent for the one-pot, three-component synthesis of 4-thiazolidinones. nih.gov The synthesis of thiazolidine-4-carboxylic acid itself can be conducted in water, a green solvent, by reacting L-cysteine hydrochloride with formaldehyde. google.com

Energy-efficient methods such as ultrasound irradiation have also been employed. The synthesis of 4-thiazolidinone (B1220212) derivatives has been achieved using vanadyl sulfate (B86663) as a catalyst in acetonitrile (B52724) under ultrasonic irradiation, which often leads to shorter reaction times and higher yields. nih.gov

Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green thiazolidine synthesis. These methods reduce waste and the use of potentially toxic catalysts and organic solvents, aligning with the core tenets of green chemistry. nih.gov

In the context of preparing the final salt, this compound, green principles can be applied to the purification process. For example, in the preparation of lysine acetate, a similar amino acid salt, electrodialysis has been used for dechlorination to obtain a high-purity lysine solution. This method avoids the use of acids, alkalis, and ammonia (B1221849) solutions typical of traditional ion-exchange chromatography, thereby reducing environmental pollution. guidechem.com This approach could potentially be adapted for the purification of lysine prior to its reaction with 4-thiazolidinecarboxylic acid.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. While not explicitly detailed for this compound, the enzymatic synthesis of related compounds suggests potential applications. For example, enzymes can be used for the stereoselective synthesis of chiral precursors, which is crucial for the biological activity of many pharmaceutical compounds.

The following table summarizes various green chemistry approaches applicable to the synthesis of thiazolidine derivatives:

| Green Chemistry Principle | Application in Thiazolidine Synthesis | Research Finding |

| Use of Greener Solvents | Replacement of volatile organic solvents with water or recyclable solvents like PEG-400. | The synthesis of 4-thiazolidinones has been successfully carried out in PEG-400. nih.gov Thiazolidine-4-carboxylic acid can be synthesized in an aqueous medium. google.com |

| Energy Efficiency | Application of ultrasound irradiation to accelerate reactions and improve yields. | Vanadyl sulfate-catalyzed synthesis of 4-thiazolidinones under ultrasound irradiation has been reported. nih.gov |

| Catalyst- and Solvent-Free Conditions | Performing reactions without the need for a catalyst or solvent to minimize waste. | Catalyst- and solvent-free methods for the synthesis of thiazolidine derivatives have been developed. nih.gov |

| Greener Purification Methods | Utilization of electrodialysis for the purification of starting materials. | Electrodialysis can be used for the dechlorination of lysine hydrochloride, providing a high-purity lysine solution for salt formation. guidechem.com |

Elucidation of Molecular and Cellular Mechanisms of Action

Enzymatic Interaction Profiles of Lysine (B10760008) Thiazolidine (B150603) Carboxylate and Derivatives

Coenzyme-Mediated Reactions and Thiazolidine Ring Formation

The formation of a thiazolidine ring is a well-established chemical reaction involving the condensation of a thiol (like cysteine) with an aldehyde or ketone. In the context of Lysine thiazolidine carboxylate, the thiazolidine-4-carboxylic acid component is derived from the reaction between cysteine and formaldehyde (B43269). This specific reaction is generally not coenzyme-mediated.

However, the metabolic pathways that synthesize the precursors, such as the amino acid cysteine, are heavily reliant on coenzymes. For instance, the transsulfuration pathway that produces cysteine involves enzymes requiring pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of Vitamin B6, as a coenzyme.

Theoretically, the linkage between lysine and thiazolidine-4-carboxylic acid forms a salt. The biological fate of this compound would likely involve its dissociation into the two individual components, which would then enter their respective metabolic pathways.

Modulation of Cellular Pathways and Biological Processes

Based on the known functions of lysine and various thiazolidine derivatives, this compound could potentially modulate several key cellular processes. This section explores these hypothetical influences.

Influence on Cell Proliferation Mechanisms

Thiazolidine derivatives, particularly thiazolidinediones, have been shown to possess antiproliferative properties. nih.govnih.gov They can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including lung, breast, and liver cancer. nih.govnih.govresearchgate.net Some thiazolidin-4-one derivatives have also demonstrated the ability to reduce cell proliferation and induce apoptosis in tumor cell lines. nih.gov

The net effect of this compound on cell proliferation would theoretically depend on the balance between the pro-proliferative nature of lysine and the potential anti-proliferative activity of the thiazolidine moiety.

Illustrative Table: Potential Effects on Cell Proliferation This table is for illustrative purposes and is based on the general functions of the compound's components, not on direct studies of this compound.

| Component | Known Effect on Cell Proliferation | Potential Mechanism |

| Lysine | Promotes proliferation | Serves as a building block for protein synthesis; activates mTORC1 pathway. nih.govnih.gov |

| Thiazolidine Carboxylate | May inhibit proliferation (based on derivatives) | Induction of apoptosis; cell cycle arrest. nih.govnih.gov |

Interference with Oxidative Stress Responses

Oxidative stress occurs when there is an imbalance between free radicals and antioxidants in the body. Lysine's role in oxidative stress is complex. Some studies suggest that high concentrations of lysine can induce oxidative stress by causing lipid and protein damage and decreasing glutathione (B108866) levels, a major antioxidant. nih.gov Conversely, a metabolic process termed "lysine harvesting" has been identified as an antioxidant strategy in microbes, where the uptake of lysine triggers a reprogramming of redox metabolism, leading to increased tolerance to oxidative stress. nih.govcrick.ac.ukuaeu.ac.ae Supplementation with a Zinc-lysine chelate has also been shown to mitigate oxidative stress in plants under specific toxic conditions. mdpi.com

Thiazolidine derivatives have demonstrated notable antioxidant properties. nih.govnih.gov They can protect against oxidative damage by reducing lipid peroxidation and acting as free radical scavengers. nih.govmdpi.com For instance, Se-phenyl-thiazolidine-4-carboselenoate has shown protective activity against oxidative stress in rat brains. nih.gov

Given these opposing and context-dependent roles, the impact of this compound on oxidative stress is difficult to predict without direct experimental evidence.

Illustrative Table: Potential Roles in Oxidative Stress This table is for illustrative purposes and is based on the general functions of the compound's components, not on direct studies of this compound.

| Component | Known Effect on Oxidative Stress | Potential Mechanism |

| Lysine | Context-dependent: can be pro-oxidant at high levels or part of an antioxidant strategy. nih.govnih.gov | Direct oxidation; depletion of glutathione; or stimulation of NADPH production. nih.govcrick.ac.uk |

| Thiazolidine Carboxylate | Antioxidant (based on derivatives) | Radical scavenging; reduction of lipid peroxidation. nih.govmdpi.com |

Impact on Cellular Metabolism, including Amino Acid Pathways

As an essential amino acid, lysine is central to cellular metabolism. Its primary role is in protein synthesis. wikipedia.org Beyond that, lysine metabolism is tissue-specific and is linked to various physiological processes. physiology.org It is a precursor for the synthesis of carnitine, a molecule essential for fatty acid metabolism and energy production. wikipedia.orghealthline.com Furthermore, post-translational modifications of lysine residues, such as acetylation, are now understood to be a key regulatory mechanism for metabolic enzymes involved in glycolysis, the TCA cycle, and fatty acid metabolism. nih.gov

Thiazolidinedione derivatives are well-known for their impact on metabolism, particularly as insulin (B600854) sensitizers in the treatment of type 2 diabetes. nih.govacs.org They primarily act as agonists for the peroxisome proliferator-activated gamma receptor (PPARγ), a key regulator of glucose and lipid metabolism. nih.govnih.gov

This compound would likely be metabolized into its individual components, which would then participate in their respective metabolic pathways—lysine in protein synthesis and carnitine production, and the thiazolidine moiety potentially influencing pathways regulated by PPARγ, although this is highly speculative for a simple thiazolidine carboxylate.

Regulation of Immunological Responses at the Cellular Level

Lysine is vital for proper immune function. clevelandclinic.orgmedicalnewstoday.com It aids in the production of antibodies and is crucial for the proliferation of immune cells. medicalnewstoday.comoup.com Lysine reduction can impair both humoral and cell-mediated immune responses. researchgate.net The nutritional demands of the immune system for lysine increase significantly during an immune response to support the synthesis of protective proteins and the proliferation of leukocytes. oup.com

Certain thiazolidine derivatives have been shown to possess anti-inflammatory properties, which is an integral part of the immune response. nih.gov This effect is often mediated through the activation of PPARγ. nih.gov

Therefore, this compound could theoretically support the immune system by providing an essential building block (lysine) for immune cells and proteins, while the thiazolidine component could potentially modulate inflammatory pathways.

Role in Protein Bioconjugation and Chemical Modification

The lysine residue is one of the most frequently targeted amino acids for the chemical modification of proteins, a process known as bioconjugation. nih.govrsc.org This is due to the high abundance of lysine on protein surfaces and the good nucleophilicity of its ε-amino group. nih.gov Various methods have been developed for the chemo- and regioselective modification of lysine residues to attach other molecules like drugs, polymers, or fluorescent probes. acs.orgnih.gov

The process of bioconjugation at lysine residues typically involves the reaction of the ε-amino group with an electrophilic reagent. acs.org This allows for the creation of specifically tailored protein conjugates, such as antibody-drug conjugates (ADCs) for targeted cancer therapy. rsc.org

In the compound this compound, the lysine's ε-amino group remains free. Theoretically, this compound could be used as a reagent in bioconjugation, delivering both a lysine residue and a thiazolidine carboxylate moiety to a target protein, although this application is not documented. The primary role in this context remains with the lysine component as a key site for protein modification. The chemical modification of proteins at lysine residues is a fundamental tool in chemical biology for studying and modulating protein function. nih.gov

Site-Selective Lysine Modification Strategies

The site-selective modification of lysine residues on proteins is a powerful tool in chemical biology, enabling the study of protein function and the construction of sophisticated therapeutics like antibody-drug conjugates (ADCs). nih.gov Lysine is a popular target for such modifications because its side chain contains a nucleophilic amino group, is frequently found on the solvent-accessible surfaces of proteins, and forms stable chemical linkages. nih.gov However, the high abundance of lysine residues on a protein's surface makes the modification of a single, specific lysine a significant challenge. escholarship.orgnih.gov

Achieving single-site selectivity is crucial for producing homogeneous bioconjugates with consistent properties. Various chemical strategies have been developed to target specific lysine residues, often exploiting the unique microenvironment of a particular lysine to enhance its reactivity compared to others on the same protein.

| Strategy | Reagent Type | Mechanism | Application |

| Amide Bond Formation | N-Hydroxysuccinimide (NHS) Esters | NHS esters react with the primary amine of lysine to form a stable amide bond. nih.gov | General protein labeling; can lack selectivity due to high lysine abundance. |

| Phospha-Mannich Reaction | Aldehydes and Alkylphosphites | A multicomponent reaction where an aldehyde forms a transient imine with lysine, which is then irreversibly captured by a nucleophilic alkylphosphite. nih.gov | Site-selective modification of small proteins. nih.gov |

| Enzymatic Acylation (LACE) | SUMO-conjugating enzyme (Ubc9) and a functionalized thioester | The enzyme recognizes a specific amino acid sequence (IKXE) and catalyzes the acylation of the lysine residue within that tag. nih.gov | Highly specific modification of proteins engineered to contain the recognition tag. nih.gov |

| Aza-Michael Addition | Vinylsulfonamides | The ε-amino group of lysine undergoes aza-Michael addition to the vinylsulfonamide, selectively modifying lysine over the N-terminal α-amine. rsc.org | Selective functionalization of lysine in native peptides like octreotide (B344500) and insulin. rsc.org |

These methods highlight the diverse chemical approaches employed to overcome the challenge of lysine's high abundance, enabling precise modifications for research and therapeutic applications.

N-Terminal Cysteine Protection and Decaging in Protein Synthesis

In the realm of complex protein and peptide synthesis, particularly through methods like Native Chemical Ligation (NCL), the protection of reactive functional groups is paramount. NCL is a powerful technique that joins a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine. nih.govacs.org When synthesizing large proteins from three or more peptide fragments, intermediate fragments possess both a C-terminal thioester and an N-terminal cysteine, creating the potential for unwanted self-ligation. google.com

To prevent this, the N-terminal cysteine's reactive groups—the α-amino group and the thiol group—must be temporarily masked. The formation of a thiazolidine ring is a widely used strategy for this purpose. bachem.comnih.gov A thiazolidine is formed via the reaction of an N-terminal cysteine with an aldehyde. nih.gov This cyclic structure effectively protects both the amino and thiol groups simultaneously. bachem.com

The process consists of two key stages: protection (caging) and deprotection (decaging).

Protection (Caging): An N-terminal cysteine-containing peptide is reacted with an aldehyde. This reaction forms a stable thiazolidine ring, rendering the N-terminal cysteine unreactive for subsequent ligation steps. This strategy is essential for the orderly, stepwise assembly of multiple peptide fragments. nih.govgoogle.com

Deprotection (Decaging): Once the desired ligation at the C-terminus of the thiazolidine-protected fragment is complete, the thiazolidine ring must be opened to reveal the N-terminal cysteine for the next ligation step. This "decaging" is typically achieved under acidic conditions with an aldehyde scavenger, such as methoxyamine, which captures the released aldehyde and prevents the thiazolidine ring from reforming. nih.gov This unmasks the N-terminal cysteine, allowing it to react with the C-terminal thioester of the next peptide fragment in the sequence. nih.gov

The use of thiazolidine as a protecting group has been instrumental in the successful chemical synthesis of numerous large peptides and proteins.

| Process | Reagents/Conditions | Mechanism | Purpose |

| Protection (Caging) | Aldehyde | Cyclization reaction between the N-terminal cysteine's amine and thiol groups with the aldehyde. nih.gov | To mask the N-terminal cysteine and prevent self-ligation of bifunctional peptide intermediates. google.com |

| Deprotection (Decaging) | Acidic conditions (e.g., pH 4), Methoxyamine | Acid-catalyzed hydrolysis of the thiazolidine ring, followed by trapping of the released aldehyde by methoxyamine. nih.gov | To unmask the N-terminal cysteine, making it available for the next step in a sequential native chemical ligation strategy. nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Computational Approaches to SAR/SMR

Computational methods provide powerful tools to investigate the interactions of Lysine (B10760008) Thiazolidine (B150603) Carboxylate at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. najah.edunih.govresearchgate.net For Lysine Thiazolidine Carboxylate, docking simulations can be employed to understand its interaction with potential biological targets. The thiazolidine ring can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with the active site of a receptor. The carboxylic acid group of the thiazolidine moiety and the carboxyl and amino groups of lysine are key functional groups that can form electrostatic interactions and hydrogen bonds with receptor sites. nih.gov

Hypothetical Docking Scores of this compound Analogs Against a Target Protein

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | - | -8.5 | Arg122, Asp25, Tyr99 |

| N-acetyl-Lysine Thiazolidine Carboxylate | Acetylation of Lysine's alpha-amino group | -7.2 | Asp25, Tyr99 |

| Lysine Thiazolidine-2-carboxylate | Isomer of the thiazolidine ring | -6.8 | Arg122, Gln78 |

This table is generated for illustrative purposes based on general principles of molecular docking and does not represent actual experimental data.

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and flexibility of this compound and its target complex over time. mdpi.comiaea.org These simulations can reveal how the molecule adapts its shape to fit into a binding pocket and the stability of the resulting complex. The inherent flexibility of the lysine side chain and the puckering of the thiazolidine ring can be explored through MD. Understanding the dynamic behavior of the molecule is crucial for a complete picture of its interaction mechanism.

Experimental Determination of Structural Determinants for Biological Efficacy

Experimental studies are essential to validate the predictions from computational models and to provide definitive data on the SAR of this compound.

Hypothetical Activity of Substituted this compound Analogs

| Substituent at C2 of Thiazolidine | Relative Activity (%) | Rationale |

|---|---|---|

| H | 100 | Baseline activity |

| CH3 | 120 | Increased hydrophobic interaction |

| Phenyl | 90 | Steric hindrance may reduce binding |

This table is generated for illustrative purposes based on general principles of SAR and does not represent actual experimental data.

Stereochemistry plays a critical role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. mdpi.com this compound contains multiple chiral centers, including the alpha-carbon of L-lysine and the C4 of the thiazolidine-4-carboxylic acid. The specific stereoisomer (e.g., (R) or (S) at C4 of the thiazolidine) can significantly impact the molecule's three-dimensional shape and its ability to fit into a specific binding site. The relative orientation of the functional groups is determined by the stereochemistry, which in turn dictates the potential for specific interactions with a biological target. It is common for one enantiomer or diastereomer of a compound to be significantly more active than others. mdpi.com

Core Scaffold Modifications and Their Mechanistic Implications in Thiazolidine-Based Compounds

The therapeutic efficacy and mechanism of action of compounds featuring a thiazolidine core are intricately linked to their molecular structure. Strategic modifications to the core scaffold, which includes the thiazolidine ring itself and any appended functionalities, can profoundly influence their biological activity. While specific research on the core scaffold modifications of this compound is not extensively available in the public domain, we can infer potential mechanistic implications by examining structure-activity relationship (SAR) and structure-mechanism relationship (SMR) studies on related thiazolidine-4-carboxylic acid derivatives and other thiazolidine-containing compounds.

Modifications of the Thiazolidine Ring

The thiazolidine ring is a versatile scaffold that allows for substitutions at various positions, primarily at the C2, N3, and C5 positions. These modifications can significantly alter the compound's interaction with biological targets, thereby influencing its mechanism of action.

For instance, in a series of 2-aryl substituted thiazolidine-4-carboxylic acids and their N-acylated derivatives, the nature of the substituent at the C2 position was found to be a critical determinant of their antiviral activity. The introduction of different aryl groups can modulate the electronic and steric properties of the molecule, affecting its binding affinity to viral proteins or enzymes. N-acylation of the thiazolidine ring, such as the introduction of an acetyl or benzoyl group at the N3 position, has also been shown to impact biological activity, suggesting that the nitrogen atom of the thiazolidine ring plays a crucial role in the molecule's interaction with its biological target. Studies on 2-aryl substituted thiazolidine-4-carboxylic acids have indicated that these compounds are more effective antiviral agents than their N-acylated counterparts nih.gov.

The table below summarizes the impact of substitutions on the thiazolidine ring on the biological activity of thiazolidine-4-carboxylic acid derivatives, based on available research.

| Modification Site | Substituent Type | Observed Impact on Biological Activity | Potential Mechanistic Implication |

| C2-Position | Aryl groups | Modulates antiviral potency nih.gov | Altered binding affinity to viral targets due to changes in steric and electronic properties. |

| N3-Position | Acetyl group | Can influence antiviral efficacy nih.gov | Modification of hydrogen bonding capabilities and overall molecular conformation, affecting target interaction. |

| N3-Position | Benzoyl group | May alter the spectrum of activity nih.gov | Introduction of a bulky aromatic group can lead to different binding modes or target selectivity. |

Modifications of Appended Moieties: The Carboxylate and Amino Acid Groups

The carboxylate group is a key functional group that can participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions with biological targets. Its presence often enhances the water solubility of the compound, which can be crucial for its pharmacokinetic profile. In many thiazolidine-4-carboxylic acid derivatives, the carboxylate group is essential for their biological activity, as it can mimic the carboxylic acid moieties of natural substrates of enzymes or receptors.

The following table outlines the potential mechanistic implications of modifying the carboxylate and lysine moieties, based on general principles of medicinal chemistry and studies of related compounds.

| Moiety | Modification | Potential Mechanistic Implication |

| Carboxylate Group | Esterification or Amidation | Masking the negative charge could alter target specificity and cell permeability. The molecule may act as a prodrug. |

| Carboxylate Group | Bioisosteric Replacement (e.g., with a tetrazole) | May maintain or enhance binding affinity while altering pharmacokinetic properties. |

| Lysine Moiety | Modification of the ε-amino group | Could affect the molecule's overall charge and its ability to form key ionic interactions with the target. |

| Lysine Moiety | Replacement with other amino acids | Would alter the side chain's length, polarity, and steric bulk, leading to changes in binding affinity and selectivity. |

Advanced Analytical and Spectroscopic Techniques for Research Characterization

Chromatographic Methods for Compound Separation and Quantification

Chromatography is fundamental to isolating and measuring thiazolidine (B150603) compounds in various matrices, from biological fluids to reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and quantification of thiazolidine-4-carboxylic acids. Research on related compounds demonstrates the utility of reversed-phase HPLC for achieving reliable separation.

In a study focused on analyzing three different thiazolidine-4-carboxylic acids in human serum, a robust HPLC method was developed following solid-phase extraction (SPE) using C18 columns. chemicalpapers.comsav.sk The separation of the analytes was successfully accomplished within 20 minutes. chemicalpapers.comsav.sk This method showcases the potential for sensitive detection, with reported limits reaching 30 ng/cm³ of serum. chemicalpapers.com Similarly, another method established for determining 2-thiothiazolidine-4-carboxylic acid (TTCA) in urine utilized a C18 column with UV detection, proving both accurate and sensitive. nih.gov

These established methodologies provide a strong foundation for developing a specific HPLC protocol for Lysine (B10760008) Thiazolidine Carboxylate.

Table 1: Exemplary HPLC Conditions for Thiazolidine Carboxylate Analysis

| Parameter | Method 1: TAs in Serum chemicalpapers.comsav.sk | Method 2: TTCA in Urine nih.gov | Method 3: Thiazolidinedione Purification nih.gov |

| Column | SEPARON SGX C18 | C18 Column | Nucleodur© C8 reversed-phase |

| Mobile Phase | Methanol-water (55:45) with acetic acid (pH 5.5) | Not specified, but used with a buffer | Water (0.1% TFA) and Acetonitrile (B52724) (0.1% TFA) |

| Flow Rate | Not specified | 1.0 mL/min | 1 mL/min (analytical) or 4 mL/min (preparative) |

| Detection | Not specified | UV Detector (273 nm) | UV Detector (240 nm) |

| Run Time | ~20 minutes | Not specified | Gradient up to 50 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For analyzing trace amounts and confirming identity with high specificity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is particularly valuable for metabolite profiling in biological systems.

A sensitive method for quantifying thiazolidine-4-carboxylic acid (TA) in toxicant-exposed E. coli involved derivatization with ethyl chloroformate, followed by solid-phase extraction and analysis by LC-MS. acs.orgacs.orgnih.gov The use of an isotope-labeled internal standard ensured high accuracy and precision. acs.orgacs.org This approach has proven effective for detecting dose-dependent formation of TA, highlighting its potential as a biomarker for oxidative stress. acs.orgnih.gov

In another significant study, capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS) was employed to investigate L-cysteine metabolism. nih.gov This powerful technique successfully identified previously unknown metabolites, including thiazolidine-4-carboxylic acid (T4C) and its 2-methyl and 2-ethyl derivatives, demonstrating the utility of MS-based methods for discovering and profiling metabolites. nih.gov

Spectrometric Approaches for Structural Elucidation and Interaction Studies

Spectrometric techniques are indispensable for determining the three-dimensional structure of molecules, understanding their chemical bonding, and observing their interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Bonding

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Studies on related thiazolidine derivatives provide a clear blueprint for how NMR can be applied to Lysine Thiazolidine Carboxylate.

The complete structural identification of synthesized thiazolidin-4-one derivatives was achieved using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, HSQC, HMBC) NMR experiments. mdpi.com The 2D-NOESY experiment was particularly critical for conformational analysis, revealing the spatial proximity of different protons and defining the molecule's shape. mdpi.com Other research provides specific chemical shift data for various 2,4-thiazolidinedione (B21345) derivatives, which serve as a valuable reference for interpreting spectra of new analogues. nih.gov The combination of various NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity and stereochemistry. mdpi.comyoutube.com

Table 2: Representative ¹H and ¹³C NMR Data for a Thiazolidinedione Derivative (Compound 10b) nih.gov

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Vinyl H | 7.51 (s, 1H) | 120.59 |

| Aromatic H | 6.39 (d, J=2.1 Hz, 2H) | 159.09 (2C), 108.13 (2C) |

| Aromatic H | 6.25 (t, J=2.1 Hz, 1H) | 105.00 |

| Thiazolidine C=O | - | 167.38, 165.54 |

| Aromatic C-OH | - | 134.67 |

Note: Data recorded in CD₃OD at 400 MHz for ¹H and 100 MHz for ¹³C.

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental formula of a compound and for identifying its metabolites. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used.

Studies on L-cysteine metabolism have successfully used mass spectrometry to identify thiazolidine-4-carboxylic acid and its derivatives as condensation products of L-cysteine with aldehydes. nih.gov The fragmentation patterns observed in the mass spectra of cysteine derivatives are valuable for identifying the S-alkyl side chain, which is a key structural feature. nih.gov For quantitative studies, methods like isotope-dilution LC-MS are employed, where a known amount of a stable isotope-labeled version of the analyte is used as an internal standard to ensure high accuracy. nih.govnih.gov

Raman Crystallography for Enzyme-Inhibitor Complexes

While X-ray crystallography is the gold standard for determining the structure of enzyme-inhibitor complexes, Raman spectroscopy offers a complementary approach to study these interactions in solution. Although no studies using Raman crystallography on this compound were found, research on other systems demonstrates the principle.

A study using resonance Raman spectroscopy investigated the interactions between the enzyme trypsin and a competitive inhibitor. nih.gov Upon formation of the enzyme-inhibitor complex, changes in the relative intensities of several bands in the inhibitor's spectrum were observed. nih.gov These spectral changes provided insights into the binding event and the local environment of the inhibitor within the enzyme's active site, without inducing major structural twists in the inhibitor molecule. nih.gov This technique could theoretically be applied to study the binding of this compound to its target enzymes, providing valuable information on the specific molecular interactions at play.

Application in Biomarker Discovery and Metabolic Pathway Analysis

The utility of this compound in biomedical research extends to its potential application as a biomarker and its role in elucidating specific metabolic pathways. Advanced analytical and spectroscopic techniques are pivotal in characterizing its presence and metabolic fate within biological systems.

Biomarker Discovery

The consideration of this compound as a biomarker stems from the biological activities of its constituent molecules, L-lysine and thiazolidine-4-carboxylic acid. While extensive clinical validation is ongoing, its potential as an indicator of metabolic and oxidative stress is a growing field of scientific inquiry.

Oxidative Stress Biomarker: Thiazolidine-4-carboxylic acid, a condensation product of cysteine and formaldehyde (B43269), functions as a physiological sulfhydryl antioxidant. nih.gov Consequently, its levels in biological fluids could reflect the body's response to oxidative stress. Alterations in the formation and metabolism of thiazolidine-4-carboxylic acid may occur under conditions of elevated oxidative load. In a related context, other derivatives of lysine, such as N epsilon-(carboxymethyl)lysine (CML), are established biomarkers for oxidative stress in long-lived tissue proteins. nih.gov This suggests that this compound might also serve as a marker for a specific route of lysine modification under oxidative conditions. The supplementation of Zinc-lysine has been shown to mitigate oxidative stress in rapeseed plants by preventing chromium-induced phytotoxicity, highlighting the role of lysine chelates in managing oxidative damage. mdpi.com

Metabolic Disease Biomarker: Lysine metabolism is a critical physiological process, and its dysregulation has been implicated in a variety of metabolic disorders. nih.gov The formation of this compound provides an alternative metabolic route for lysine. Thus, the quantification of this compound in biological samples could offer valuable insights into the activity of particular metabolic pathways. For instance, α-aminoadipic acid, another oxidized lysine derivative, has been identified as a biomarker for the risk of developing diabetes. nih.gov This precedent supports the investigation of other lysine derivatives, including this compound, as potential biomarkers for metabolic diseases.

The detection and quantification of this compound in complex biological samples necessitate the use of sophisticated analytical methods.

Interactive Data Table: Analytical Techniques for this compound Research

| Analytical Technique | Application in this compound Analysis | Potential Findings |

| High-Performance Liquid Chromatography (HPLC) | Enables the separation and quantification of the compound in various biological matrices such as plasma, liver, and kidney. nih.gov | Can determine the in vivo stability, tissue distribution, and pharmacokinetics of the compound. |

| Tandem Mass Spectrometry (MS/MS) | Allows for the simultaneous detection and precise quantification of a range of acylated lysine species. nih.gov | Facilitates the identification and quantification of this compound and its downstream metabolites. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Has been successfully used for the analysis of other lysine derivatives like N epsilon-(carboxymethyl)lysine. nih.gov | This technique could be adapted for the analysis of volatile derivatives of this compound. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | A high-sensitivity immunoassay that can be developed for the specific quantification of target molecules in biological fluids. nih.gov | The development of specific antibodies would permit rapid and high-throughput screening for the compound. |

Metabolic Pathway Analysis

The metabolic fate of this compound is determined by the distinct metabolic pathways of L-lysine and thiazolidine-4-carboxylic acid.

Metabolism of Thiazolidine-4-Carboxylic Acid: The metabolism of thiazolidine-4-carboxylic acid (TC) primarily occurs in the liver and kidneys. nih.gov The metabolic cascade is initiated by the oxidation of TC by the mitochondrial enzyme proline oxidase, which converts it to L-thiazoline-(4)-carboxylic acid. nih.gov This intermediate subsequently undergoes hydrolysis to form N-formyl-cysteine. nih.gov In the final step, a cytosolic enzyme hydrolyzes N-formyl-cysteine into L-cysteine and formic acid. nih.gov This pathway demonstrates that this compound can act as a prodrug for cysteine, an essential precursor for the synthesis of glutathione (B108866), a major endogenous antioxidant.

L-Lysine Degradation Pathways: As an essential amino acid, L-lysine is catabolized in mammals through two primary pathways: the saccharopine pathway and the pipecolic acid pathway. The saccharopine pathway is the main route for lysine degradation in peripheral tissues such as the liver and kidneys, whereas the pipecolic acid pathway is more prominent in the brain. The formation of this compound represents a distinct metabolic disposition for lysine. The extent to which lysine from this compound is channeled into its primary degradation pathways versus being utilized in other metabolic functions remains an active area of investigation.

The following table provides a summary of the key enzymatic steps and products involved in the metabolic pathway of the thiazolidine-4-carboxylate moiety.

Interactive Data Table: Metabolic Pathway of Thiazolidine-4-Carboxylate

| Step | Enzyme | Substrate | Product | Cellular Location |

| 1 | Proline Oxidase | L-Thiazolidine-4-carboxylic acid | L-Thiazoline-(4)-carboxylic acid | Mitochondria |

| 2 | Hydrolase | L-Thiazoline-(4)-carboxylic acid | N-formyl-cysteine | Mitochondria/Cytosol |

| 3 | Cytosolic Hydrolase | N-formyl-cysteine | L-Cysteine + Formic Acid | Cytosol |

Preclinical and Mechanistic Investigations in Biological Systems Excluding Human Clinical Data

In Vivo Animal Model Studies for Mechanistic Exploration

Similarly, the in vivo effects of Lysine (B10760008) Thiazolidine (B150603) Carboxylate have not been documented in publicly available research. Such studies are crucial for understanding the compound's behavior in a whole organism.

Pharmacodynamic Studies in Relevant Animal Models

No pharmacodynamic studies in animal models for Lysine Thiazolidine Carboxylate have been found in the scientific literature. These studies would be necessary to determine the compound's physiological and biochemical effects and its mechanism of action within a living organism. While research has been conducted on the pharmacodynamics of L-lysine and other thiazolidine derivatives separately, data on the combined salt form is absent. drugbank.com

Investigation of Metabolic Fate and Distribution in Animal Systems

The metabolic fate, including absorption, distribution, metabolism, and excretion (ADME), of this compound in animal systems has not been described in available scientific literature. Studies on the metabolism of L-thiazolidine-4-carboxylic acid in rats have been published, indicating its conversion to cysteine. nih.gov However, these studies did not investigate the specific salt, this compound.

Future Research Trajectories and Unexplored Avenues

Design and Synthesis of Next-Generation Thiazolidine-Containing Compounds

The future of thiazolidine-based research will heavily rely on the creation of novel molecules with enhanced efficacy and specificity. Building upon existing synthetic strategies, researchers can pursue several promising directions.

Modern synthetic methods like multi-component reactions, green chemistry protocols, and nano-catalysis are being employed to improve the yield, purity, and selectivity of thiazolidine (B150603) derivatives. nih.gov Future work will likely focus on creating hybrid molecules that combine the thiazolidine ring with other known bioactive scaffolds, such as benzothiazole (B30560) or pyrimidine, to develop compounds with multi-modal biological activities. nih.govnih.gov For instance, research has shown that incorporating N-heterocyclic structures can enhance metabolic stability and activity. mdpi.com

A primary goal will be to design derivatives with improved pharmacokinetic properties. This includes modifying the core structure to enhance tissue permeability and reduce ionization at physiological pH, which can otherwise limit in-vivo activity. nih.gov The development of prodrugs, where the thiazolidine ring is used to mask or carry another active molecule, also represents a significant area for future synthesis endeavors. nih.gov

Table 1: Synthetic Strategies for Thiazolidine Derivatives

| Synthetic Approach | Description | Potential Future Application | Reference |

|---|---|---|---|

| Hybrid Pharmacophore | Combining the thiazolidine scaffold with other bioactive moieties (e.g., pyrrole, benzothiazole). | Creation of multifunctional drugs targeting multiple pathways in complex diseases. | nih.govmdpi.com |

| Green Chemistry | Utilizing water as a solvent, microwave assistance, or nano-catalysis to create cleaner and more efficient reactions. | Development of sustainable and scalable production methods for new drug candidates. | nih.govnih.gov |

| Multi-Component Reactions | One-pot reactions involving three or more starting materials to rapidly build molecular complexity. | High-throughput synthesis of diverse compound libraries for screening against various biological targets. | nih.gov |

Integration of Lysine (B10760008) Thiazolidine Carboxylate in Complex Biological Tools

The dual nature of lysine thiazolidine carboxylate makes it an intriguing candidate for integration into sophisticated biological tools for diagnostics, targeted therapy, and research.

Lysine residues are frequently used for bioconjugation, the process of linking molecules to proteins like antibodies to create advanced therapeutics such as antibody-drug conjugates (ADCs) or radioimmunoconjugates. nih.govrsc.org Future research could explore using this compound as a novel linker in these systems. The thiazolidine ring could offer unique advantages, such as specific cleavage conditions or improved stability, while the lysine component provides a well-established point of attachment. This approach avoids the need for genetic engineering of the protein, a significant advantage over other site-selective methods. nih.gov

Furthermore, the compound could be incorporated into drug delivery systems like nanoparticles or bioconjugates designed to deliver therapeutic oligonucleotides (antisense or siRNA molecules). nih.govnih.gov The thiazolidine moiety could be engineered to respond to specific biological triggers within target cells, releasing its payload only where needed. The use of thiazolidine derivatives in the design of biological probes is an emerging area, and this compound could serve as a foundational component for creating new tools to study cellular processes. nih.gov

Exploration of Novel Enzyme Targets and Biological Pathways

While the full biological activity of this compound is not yet understood, research on related thiazolidine compounds provides a roadmap for exploring its potential enzyme targets and effects on cellular pathways.

Thiazolidine-4-carboxylate (T4C), a close analog, is a known substrate for proline catabolic enzymes like proline utilization A (PutA), indicating that this compound could interact with metabolic pathways for proline and other amino acids. mdpi.com A major future research avenue will be to screen the compound against a wide array of enzymes.

Derivatives of the thiazolidine core, particularly thiazolidinediones (TZDs), are known to interact with a host of critical enzyme targets in metabolic diseases. These include:

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): A key regulator of glucose metabolism and a target for antidiabetic drugs. nih.govacs.org

Aldose Reductase (AR): An enzyme in the polyol pathway implicated in diabetic complications. nih.govmdpi.comnih.gov

α-amylase and α-glucosidase: Digestive enzymes whose inhibition can help manage blood sugar levels. mdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B) and Dipeptidyl Peptidase-4 (DPP4): Other important targets in diabetes and metabolic syndrome. mdpi.com

Future studies should investigate whether this compound or its next-generation derivatives can modulate these or other targets, such as influenza neuraminidase or tyrosyl-DNA phosphodiesterase I. nih.gov Given the compound's structure, exploring its role in the L-lysine biosynthesis pathway, which is essential for bacteria and a target for antibiotics, could reveal novel antimicrobial applications. nih.gov

Development of Advanced Research Methodologies for Compound Characterization and Functional Assessment

To fully unlock the potential of this compound and its future derivatives, advanced analytical methods are essential for both structural characterization and functional evaluation.

Emerging techniques in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy will be crucial for the detailed structural elucidation of newly synthesized compounds. nih.gov For instance, sophisticated tandem MS methods like Higher-Energy Collisional Dissociation (HCD) combined with Electron-Transfer/Higher-Energy Collisional Dissociation (EThcD) and Ultraviolet Photodissociation (UVPD) are now being used to precisely map conjugation sites on complex biotherapeutics, a technique directly applicable to tools developed from this compound.

For functional assessment, a suite of modern techniques will be necessary. This includes various chromatographic methods (HPLC, GC) for purification and analysis, and spectroscopic methods (IR, FT-IR) to confirm functional groups. nih.govacs.org To evaluate biological activity, researchers will need to employ high-throughput screening assays, enzyme inhibition kinetics studies, and cellular assays to measure effects on glucose uptake, antioxidant activity, and other functional outcomes. mdpi.comacs.org The development of microencapsulation techniques may also be explored to improve the stability and controlled release of these bioactive compounds during research and potential application. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name | Synonym(s) |

|---|---|

| This compound | L-Lysine, mono-4-thiazolidinecarboxylate |

| 4-Thiazolidinecarboxylic acid | T4C |

| Thiazolidine-2-carboxylate | T2C |

| Pioglitazone | - |

| Rosiglitazone | - |

| Quercetin | - |

| Benzothiazole | - |

Q & A

Q. What synthetic methods are used to prepare lysine thiazolidine carboxylate, and how is structural integrity validated?

this compound is synthesized by reacting thiazolidine carboxylic acid (e.g., thiazolidine-2- or 4-carboxylic acid) with lysine under controlled conditions. For example, thiazolidine carboxylic acid is dissolved in methanol, followed by dropwise addition of lysine hydrochloride in water. The mixture is stirred at 50°C, and the product is purified via rotary evaporation and acetone washing. Structural validation employs - and -NMR spectroscopy to confirm proton and carbon environments, alongside mass spectrometry (e.g., ESI-MS) to verify molecular weight. For instance, thiazolidine-2-carboxylate derivatives exhibit distinct NMR shifts at δ 5.03 (s, 1H) and 175.2 ppm (carbonyl), with ESI-MS confirming m/z 308.1 (M+H) .

Q. What are the primary mechanisms by which this compound modulates cellular processes, such as insulin secretion?

this compound analogs (e.g., arginine thiazolidine carboxylate, ATC) enhance insulin secretion by increasing intracellular glutathione (GSH) levels, which stimulates cAMP production. This activates a cascade involving nicotinic acid adenine dinucleotide phosphate (NAADP) and cyclic ADP-ribose (cADPR), mobilizing Ca in pancreatic β-cells. The compound’s thiazolidine moiety drives GSH synthesis, while lysine (or arginine) serves as a substrate for nitric oxide synthase (NOS), further amplifying cADPR synthesis via cGMP. Neuronal NOS activation specifically contributes to this pathway, linking redox signaling to Ca dynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental outcomes, such as lifespan extension vs. negligible effects in antioxidant studies?

Discrepancies in lifespan studies (e.g., fruit fly models) may arise from methodological limitations, including variability in free radical kinetics assays or incomplete oxidative stress profiling. To address this, standardized protocols for assessing oxidative damage (e.g., lipid peroxidation, protein carbonyls) and real-time monitoring of reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) are recommended. Additionally, combining lifespan assays with transcriptomic analysis (e.g., Nrf2 pathway activation) can clarify context-dependent antioxidant effects .

Q. What experimental strategies are optimal for elucidating dose-dependent effects of this compound on second messengers like NAADP and cADPR?

Dose-response curves for NAADP/cADPR production can be generated using pancreatic islets treated with varying concentrations (e.g., 100–1000 μM) of this compound. Quantification involves ethanol extraction of nucleotides followed by HPLC or ELISA. For example, 400 μM ATC (a lysine analog) induces plateau-level NAADP/cADPR in islets, validated via Ca imaging (Fura-2 AM) and insulin ELISA. Parallel inhibition of CD38 (cADPR synthase) with nicotinamide or siRNA can confirm pathway specificity .

Q. How do structural variations in thiazolidine carboxylates (e.g., 2- vs. 4-carboxylate isomers) influence bioactivity?

Thiazolidine-2-carboxylate (T2C) exhibits superior GSH-elevating activity compared to the 4-carboxylate isomer (T4C), as shown in pancreatic islet models. This difference arises from stereoelectronic effects: T2C’s axial carboxylate orientation enhances thiol-disulfide exchange efficiency, facilitating cysteine release for GSH synthesis. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict isomer-specific interactions with enzymes like γ-glutamylcysteine synthetase .

Q. Can this compound be applied in site-specific protein modification, and what are the methodological considerations?

Yes, Nε-(thiazolidine carboxyl)-lysine serves as an encrypted cysteine precursor for protein engineering. Post-translational modification involves mild hydroxylamine treatment to cleave the thiazolidine ring, exposing a free cysteine for maleimide-based conjugation. Key steps include:

- Introducing the thiazolidine-lysine moiety during solid-phase peptide synthesis.

- Validating site-specificity via LC-MS/MS after hydroxylamine treatment.

- Confirming functional retention (e.g., ligand binding in chemokines) using surface plasmon resonance (SPR) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.